molecular formula C27H42FN3O5 B12054914 Z-Leu-Leu-Leu-fluoromethyl ketone

Z-Leu-Leu-Leu-fluoromethyl ketone

Cat. No.: B12054914
M. Wt: 507.6 g/mol
InChI Key: HLXJVMRDGBCZCM-VABKMULXSA-N
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Description

Z-Leu-Leu-Leu-fluoromethyl ketone: is a synthetic compound known for its role as a protease inhibitor. It is primarily used in biochemical research to inhibit cysteine proteases, which are enzymes that play a crucial role in various biological processes. The compound has a molecular formula of C27H42N3O5F and a molecular weight of 507.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Leu-fluoromethyl ketone involves the coupling of three leucine residues followed by the introduction of a fluoromethyl ketone group. The process typically includes:

    Peptide Coupling: The three leucine residues are sequentially coupled using standard peptide synthesis techniques, such as the use of carbodiimide coupling agents.

    Introduction of Fluoromethyl Ketone:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Z-Leu-Leu-Leu-fluoromethyl ketone exerts its effects by covalently binding to the thiol group of cysteine residues in protease enzymes. This irreversible inhibition prevents the enzyme from catalyzing its substrate, effectively blocking its activity. The molecular target is the active site of cysteine proteases, and the pathway involved includes the formation of a covalent bond between the fluoromethyl ketone group and the cysteine residue .

Comparison with Similar Compounds

  • Z-Phe-Ala-fluoromethyl ketone
  • Z-Val-Ala-Asp-fluoromethyl ketone
  • Z-Leu-Leu-Norvalinal

Uniqueness:

Properties

Molecular Formula

C27H42FN3O5

Molecular Weight

507.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-fluoro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C27H42FN3O5/c1-17(2)12-21(24(32)15-28)29-25(33)22(13-18(3)4)30-26(34)23(14-19(5)6)31-27(35)36-16-20-10-8-7-9-11-20/h7-11,17-19,21-23H,12-16H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)/t21-,22-,23-/m0/s1

InChI Key

HLXJVMRDGBCZCM-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)CF)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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